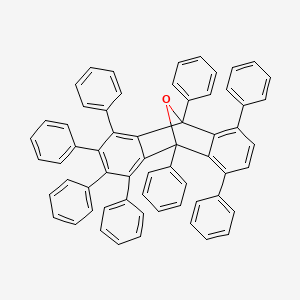
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene typically involves the reaction of anthracene derivatives with phenyl groups under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where anthracene is reacted with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and anthracene core allow it to participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a mediator in chemical reactions.
Comparison with Similar Compounds
- 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene
- 5,7,8,10,15,17,18,20-Octaphenyl-21,23-dithiaporphyrin
Comparison: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene is unique due to its specific arrangement of phenyl groups and the presence of an epoxide ring. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For example, 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene has a different core structure, leading to variations in reactivity and applications.
Properties
CAS No. |
921755-52-4 |
|---|---|
Molecular Formula |
C62H42O |
Molecular Weight |
803.0 g/mol |
IUPAC Name |
1,3,4,5,6,8,10,13-octakis-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C62H42O/c1-9-25-43(26-10-1)51-41-42-52(44-27-11-2-12-28-44)58-57(51)61(49-37-21-7-22-38-49)59-55(47-33-17-5-18-34-47)53(45-29-13-3-14-30-45)54(46-31-15-4-16-32-46)56(48-35-19-6-20-36-48)60(59)62(58,63-61)50-39-23-8-24-40-50/h1-42H |
InChI Key |
FDLAZQGSTUQOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C5(C6=C(C(=C(C(=C6C3(O5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


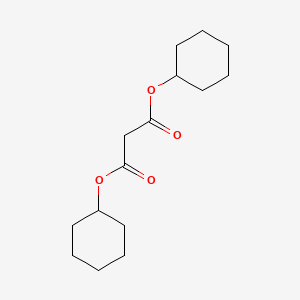
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
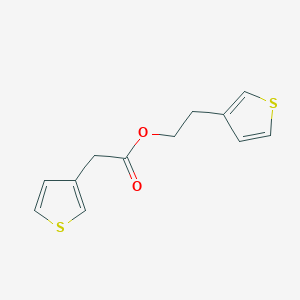
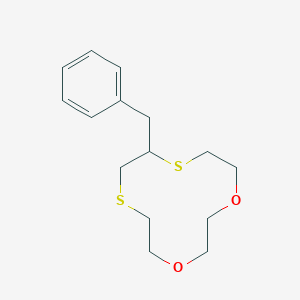
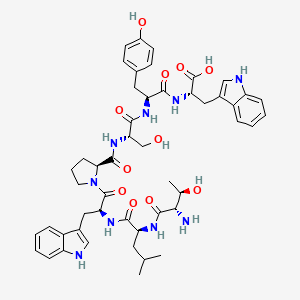
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
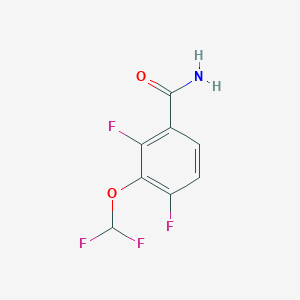
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

